molecular formula C11H15NO4S B074825 3-(N,N-Diethylsulfamoyl)benzoic acid CAS No. 1576-46-1

3-(N,N-Diethylsulfamoyl)benzoic acid

Cat. No. B074825
M. Wt: 257.31 g/mol
InChI Key: BIXIGFOEUQAXDL-UHFFFAOYSA-N
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Patent
US06498165B1

Procedure details

To a solution of 3-(chlorosulfonyl)benzoic acid (1.02 g, 4.62 mmol) in CH2Cl2 (100 mL) at 0° C. was added diethylamine (2.4 mL, 23 mmol). The resulting mixture was stirred at 0° C. for 3 h then worked up by adding 2N aqueous HCl and extracting 3× with EtOAc. The combined organic was washed with brine then dried over MgSO4 and concentrated under reduced pressure. The residue was used without further purification.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15].Cl>C(Cl)Cl>[CH2:14]([N:16]([CH2:17][CH3:18])[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3])[CH3:15]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting 3× with EtOAc
WASH
Type
WASH
Details
The combined organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)N(S(=O)(=O)C=1C=C(C(=O)O)C=CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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